2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
The compound 2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one features a pyridazin-3-one core substituted at position 2 with a methyl group linked to an azetidine ring. This azetidine is further substituted at position 1 with a 4,6-dimethylpyrimidin-2-yl group. At position 6 of the pyridazinone, a pyridin-4-yl group is attached.
Properties
IUPAC Name |
2-[[1-(4,6-dimethylpyrimidin-2-yl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-13-9-14(2)22-19(21-13)24-10-15(11-24)12-25-18(26)4-3-17(23-25)16-5-7-20-8-6-16/h3-9,15H,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTPXRLNUXSOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC(C2)CN3C(=O)C=CC(=N3)C4=CC=NC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one (CAS Number: 2199105-56-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 348.4 g/mol. Its structure features a pyrimidine ring, an azetidine moiety, and a dihydropyridazine core, which are significant for its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2199105-56-9 |
| Molecular Formula | C19H20N6O |
| Molecular Weight | 348.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidine-based compounds have shown efficacy against various bacterial strains. The compound's structural features may contribute to its ability to inhibit bacterial growth through interference with DNA synthesis or cell wall formation.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been evaluated in several in vitro assays. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. A study reported that related compounds exhibited higher selectivity and potency compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. Mechanistic investigations have revealed that it could induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation . For example, one study demonstrated that structurally similar compounds effectively reduced tumor growth in murine models.
Case Studies
- Antimicrobial Study : A study published in Drug Target Insights evaluated the antimicrobial activity of various pyrimidine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity, particularly against resistant strains .
- Anti-inflammatory Evaluation : In a comparative study involving several new chemical entities, this compound was tested alongside established anti-inflammatory drugs. It demonstrated superior efficacy in reducing edema in animal models, suggesting a promising therapeutic profile for inflammatory diseases .
- Cancer Cell Line Testing : A recent investigation assessed the cytotoxic effects of this compound on different cancer cell lines (e.g., HeLa and MCF-7). The results showed a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent .
Scientific Research Applications
Antimicrobial Properties
Recent evaluations have indicated that derivatives of pyridazinone compounds exhibit significant antimicrobial activities. For instance, studies have shown that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve interference with bacterial protein synthesis or cell wall integrity .
Anticancer Potential
Research has also highlighted the anticancer potential of pyridazinone derivatives. In vitro studies have demonstrated that certain analogs can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Drug Development
The unique structural features of 2-{[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one position it as a promising candidate in drug development. Its ability to interact with various biological targets makes it suitable for further exploration in therapeutic contexts, particularly in treating infections and cancers.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the molecular structure can enhance its biological activity and selectivity towards specific targets. Ongoing SAR studies aim to identify key functional groups that contribute to its antimicrobial and anticancer properties .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
(a) 2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one (BK80745)
- Key Differences :
- Pyrimidine substituent : BK80745 contains a 5-fluoropyrimidin-4-yl group on the azetidine, while the target compound has a 4,6-dimethylpyrimidin-2-yl group.
- Pyridine position : BK80745 features a pyridin-3-yl group at position 6 vs. pyridin-4-yl in the target compound.
- The pyridine positional isomer (3- vs. 4-) could influence binding interactions with receptors or enzymes .
(b) (2E)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazol-4-one (BRD1401)
- Key Differences: Core structure: BRD1401 has an imidazolone core, unlike the pyridazinone core of the target compound. Shared substituent: Both compounds include a 4,6-dimethylpyrimidin-2-yl group.
- Impact: BRD1401 demonstrated activity against Pseudomonas aeruginosa by targeting the outer membrane protein OprH and lipopolysaccharide (LPS).
(c) Pyrazole Derivatives ()
- Key Differences: Core structure: Compounds in feature pyrazole or pyranone cores instead of pyridazinone. Substituents: Some derivatives include 4,6-dimethylpyrimidin-2-yl groups attached to pyrazoles.
- However, the pyridazinone core may offer different hydrogen-bonding capabilities or metabolic stability compared to pyrazoles .
(d) Pyrrolo[2,3-d]pyrimidine Derivatives ()
- Key Differences: Core structure: The patent compound includes a pyrrolo[2,3-d]pyrimidine fused system, contrasting with the pyridazinone core. Substituents: Both compounds share azetidine rings but differ in substituents (e.g., fluorinated isonicotinoyl groups in the patent compound).
- Impact :
- The patent compound’s synthesis involved coupling reactions in acetone, a method that might be adaptable for the target compound. The fluorinated substituents in the patent compound suggest enhanced bioavailability, a feature the target compound may lack .
Q & A
Basic: What are the established synthetic routes for this compound?
Answer:
The compound is synthesized via multi-step pathways involving condensation and cyclization. A common route involves:
- Step 1: Condensation of dehydroacetic acid with 2-hydrazino-4,6-dimethylpyrimidine in ethanol under reflux to form intermediates like 5-hydroxy-3-methyl-1-(4,6-dimethylpyrimidin-2-yl)pyrazol-4-yl-1,3-butanedione .
- Step 2: Reaction of the intermediate with aryl/heteroaryl hydrazines in ethanol/AcOH/sodium acetate to yield the target compound . Alternative routes use morpholine or substituted hydrazines for functionalization .
Key considerations: Purity of intermediates must be verified via HPLC (e.g., ammonium acetate buffer at pH 6.5) to avoid side products .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR (¹H/¹³C): Essential for confirming azetidine and pyridazinone ring connectivity. For example, methyl groups on pyrimidine resonate at δ 2.1–2.5 ppm .
- HPLC-MS: Validates molecular weight (e.g., m/z ~430–450) and detects impurities. Use C18 columns with gradient elution (acetonitrile/0.1% formic acid) .
- IR Spectroscopy: Identifies carbonyl stretches (~1680 cm⁻¹ for pyridazinone) and N-H bending in azetidine rings .
Advanced: How can researchers optimize the condensation step in synthesis?
Answer:
- Design of Experiments (DoE): Apply factorial designs to test variables like temperature (70–100°C), solvent polarity (ethanol vs. THF), and catalyst (e.g., HCl vs. acetic acid). Evidence shows ethanol/AcOH mixtures improve yields by 15–20% .
- Kinetic Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation. For example, the rearrangement of 4,6-dimethylpyrimidin-2-yl intermediates is exothermic and requires controlled cooling .
- Byproduct Mitigation: Introduce scavengers (e.g., molecular sieves) to absorb water in condensation reactions, reducing hydrolysis .
Advanced: What strategies resolve contradictory data in biological activity studies?
Answer:
- Structure-Activity Relationship (SAR) Analysis: Compare analogs with modifications in the pyridin-4-yl or azetidin-3-yl groups. For example, fluorination of the pyridine ring (as in related benzisoxazole derivatives) enhances binding affinity .
- Analytical Validation: Re-run assays using standardized HPLC protocols (e.g., Pharmacopeial Forum methods) to confirm compound purity. Contradictions often arise from undetected impurities (e.g., diastereomers) .
- Computational Modeling: Use molecular docking to identify steric clashes or electronic mismatches in receptor binding. For instance, pyridazinone ring planarity affects kinase inhibition .
Advanced: How to address solubility challenges in pharmacological assays?
Answer:
- Co-Solvent Systems: Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility without cytotoxicity .
- Prodrug Design: Synthesize phosphate or acetate derivatives (e.g., esterification of the pyridazinone carbonyl) to improve bioavailability. For example, related pyrimidin-2-yl analogs show 3–5× higher solubility in prodrug form .
- Buffer Optimization: Adjust pH to 6.5–7.4 using ammonium acetate or phosphate buffers to stabilize the compound in physiological conditions .
Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Answer:
- Azetidine Ring Strain: The strained 3-membered azetidine ring facilitates nucleophilic substitution at the methyl position. For example, Pd-catalyzed Suzuki coupling with boronic acids proceeds at 80°C with 80–85% yield .
- Pyridazinone Coordination: The pyridazinone carbonyl acts as a directing group in C-H activation reactions. DFT studies suggest π-backdonation from transition metals (e.g., Pd) stabilizes intermediates .
Advanced: How to validate synthetic scalability without compromising yield?
Answer:
- Flow Chemistry: Implement continuous-flow systems for exothermic steps (e.g., cyclization). A 7-year study on diazomethane synthesis showed flow reactors improve safety and reproducibility by 30% .
- Process Analytical Technology (PAT): Use inline Raman spectroscopy to monitor reaction progress and automate adjustments (e.g., reagent feed rates) .
- Green Chemistry: Replace ethanol with cyclopentyl methyl ether (CPME) for safer solvent recovery and higher boiling points (reflux at 106°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
